molecular formula C7H10N2O2 B126422 (E)-2-Cyanoethyl 3-AMinobut-2-enoate CAS No. 88977-32-6

(E)-2-Cyanoethyl 3-AMinobut-2-enoate

Cat. No.: B126422
CAS No.: 88977-32-6
M. Wt: 154.17 g/mol
InChI Key: QTKRICXKOUIGOK-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyanoethyl 3-AMinobut-2-enoate typically involves the reaction of cyanoacetic acid with ethyl acrylate under basic conditions to form the cyanoethyl ester. This intermediate is then reacted with an amine, such as but-2-en-1-amine, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyanoethyl 3-AMinobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

(E)-2-Cyanoethyl 3-AMinobut-2-enoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly as an intermediate in the synthesis of calcium channel blockers.

    Industry: Employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (E)-2-Cyanoethyl 3-AMinobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, influencing biological pathways such as calcium channel modulation. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-Cyanoethyl 3-AMinobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both cyano and amino groups allows for versatile chemical transformations and makes it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

2-cyanoethyl (E)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKRICXKOUIGOK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OCCC#N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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